molecular formula C8H8O2 B127596 o-Toluic acid CAS No. 118-90-1

o-Toluic acid

Cat. No.: B127596
CAS No.: 118-90-1
M. Wt: 136.15 g/mol
InChI Key: ZWLPBLYKEWSWPD-UHFFFAOYSA-N
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Description

o-Toluic acid: , also known as 2-methylbenzoic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₂. It is an isomer of p-toluic acid and m-toluic acid. When purified and recrystallized, this compound forms needle-shaped crystals. This compound was first noticed by Sir William Ramsay, the discoverer of noble gases and winner of the 1904 Nobel Prize in Chemistry .

Mechanism of Action

Target of Action

o-Toluic acid, also known as 2-methylbenzoic acid, is an aromatic carboxylic acid

Mode of Action

The exact mode of action of this compound is not well-documented. As a carboxylic acid, it can donate a proton (H+) and act as an acid in biological systems. This property might influence its interaction with its targets. For instance, it could potentially form hydrogen bonds with its targets, altering their structure and function .

Biochemical Pathways

For instance, they can participate in reactions such as decarboxylation and transamination .

Pharmacokinetics

Its metabolism might involve oxidation and conjugation reactions, and it’s likely excreted in the urine .

Result of Action

Its effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH can affect its ionization state, which might influence its absorption, distribution, and interaction with targets. Temperature and presence of other substances might also affect its stability and action .

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Toluic acid can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound primarily involves the oxidation of o-xylene with nitric acid due to its efficiency and cost-effectiveness .

Comparison with Similar Compounds

  • p-Toluic acid : An isomer of o-toluic acid with the carboxyl group in the para position.
  • m-Toluic acid : Another isomer with the carboxyl group in the meta position .

Uniqueness: this compound is unique due to its specific position of the carboxyl group, which influences its reactivity and the types of derivatives it can form. This positional difference allows for distinct applications and reactions compared to its isomers .

Properties

IUPAC Name

2-methylbenzoic acid
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InChI

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)
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InChI Key

ZWLPBLYKEWSWPD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C(=O)O
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Molecular Formula

C8H8O2
Record name O-TOLUIC ACID
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Related CAS

52337-78-7 (cadmium salt)
Record name 2-Toluic acid
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DSSTOX Substance ID

DTXSID6026161
Record name 2-Methylbenzoic acid
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Molecular Weight

136.15 g/mol
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Physical Description

O-toluic acid appears as pale yellow crystals or off-white flaky solid. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White to pale cream crystalline powder with an aromatic odor; [Alfa Aesar MSDS], Solid
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Boiling Point

496 to 498 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1.18 mg/mL at 25 °C
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Density

1.062 at 239 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

118-90-1, 25567-10-6
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Melting Point

225 to 226 °F (NTP, 1992), 103.7 °C
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Synthesis routes and methods I

Procedure details

To a suspension of 2-methyl-1,4-dihydrobenzoic acid (0.085 g, 0.05 mmol; 81% pure, from Aldrich Chemical Company) in decalin (5 mL) under a nitrogen atmosphere was added the polysiloxane matrix material containing a homogeneous dispersion of metal particles (0.100 g). The solution was heated to reflux for 19 h. On cooling the reaction mixture was diluted with hexane (25 mL) and extracted with aqueous sodium hydroxide (5%) solution (2×5 mL). The basic aqueous solution was acidified and extracted with chloroform (3×4 mL). The combined organic layer was dried over anhydrous sodium sulfate. Removal of solvent on rotary evaporator gave 2-methylbenzoic acid (0.065 g. 96%). IR(KBr) 3600-2000 (br), 2923, 1694, 1300, 920, 731 cm-1. 1H NMR (300 MHz, CDCl3) δ8..03 (ddd, J=8.5, 3.0, 1.5 Hz, 1 H), 7.42 (td, J=8.5, 1.5 Hz, 1H, 7.26 (td, J=8.5, 1.5 Hz, 1H), 7.22 (dd, J=8.5, 1.5 Hz, 1H), 2.64 (s, 3H).
Quantity
0.085 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
polysiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide and 0.018 gram (0.05 millimole) of acetylacetonatocobalt(II) Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. With a transformation rate of 98%, o-xylene was transformed into phthalic acid (yield 40%), o-methylbenzoic acid (yield 46%) and phthalic anhydride (yield 10%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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1.06 g
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Reaction Step One
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Reaction Step Two
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reactant
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Reaction Step Three
Yield
40%
Yield
10%

Synthesis routes and methods III

Procedure details

In an oxygen atmosphere, a mixture of 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide, 0.018 gram (0.05 millimole) of acetylacetonatocobalt(III) Co(AA)3 and 25 milliliters of acetic acid was stirred at a temperature of 100° C. for 6 hours. As a result, o-xylene was transformed into phthalic acid (yield 18%) and o-methylbenzoic acid (yield 71%) with a transformation rate of 92%.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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0.16 g
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reactant
Reaction Step One
[Compound]
Name
Co(AA)3
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Type
reactant
Reaction Step One
Quantity
25 mL
Type
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Reaction Step One
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1.06 g
Type
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Reaction Step One
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Type
solvent
Reaction Step Two
Yield
18%

Synthesis routes and methods IV

Procedure details

A 75 ml Fisher-Porter tube was charged with 2.5 gms of p-tolyl thallium bis(trifluoroacetate), 10 ml of toluene, 5 ml of trifluoroacetic acid and 5 ml of trifluoroacetic anhydride. The reaction mixture was stirred at room temperature under 84 psig of CO pressure. There was no appreciable uptake of CO nor could any toluic acid be isolated from the reaction product after the workup procedure of Example 1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
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10 mL
Type
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Reaction Step One

Synthesis routes and methods V

Procedure details

Next, the ammonia-treated crude o-toluic acid is subjected to fractionation so as to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator, a packed column or a plate column having 10 ore more theoretical plates can be used. Preferably, a plate column or a packed column having 10 to 30 theoretical plates is used as the fractionator and operated at 100 to 300 Torr., preferably 150 to 250 Torr., and a reflux ratio of about 3 to 20. If the pressure is smaller than 100 Torr., an azeotrope of o-toluic acid and phthalide is produced, thus impairing the purity of o-toluic acid. A higher pressure elevates the bottom temperature of the fractionator, in which case o-toluic acid tends to decompose or polymerize. The fractionator should, therefore, be operated at the bottom temperature of lower than 250° C. Crude o-toluic acid treated with ammonia is fed to the fractionator at a point below the middle of the column and where at least two, preferably three, theoretical plates are allocated for the stripping section. For example, when a distillation column with 30 theoretical plates is used, it is preferable to allocate 3 to 7 theoretical plates in the stripping section.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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o-Toluic acid
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o-Toluic acid
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o-Toluic acid
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o-Toluic acid
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Customer
Q & A

Q1: What is the molecular formula and weight of o-Toluic acid?

A1: this compound, also known as 2-methylbenzoic acid, has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have characterized this compound using various spectroscopic techniques. This includes infrared spectrometry [, ], which provides information about functional groups, and rotational spectroscopy [, ], which reveals details about its structure and conformational dynamics in the gas phase.

Q3: How does the solubility of this compound vary in different solvents?

A3: The solubility of this compound has been studied in various solvents, including water, ethanol-water mixtures [], and binary mixtures of acetic acid with water or o-Xylene []. Research indicates that solubility is influenced by temperature and the composition of the solvent mixture.

Q4: How stable is this compound under different environmental conditions?

A4: While specific studies on the environmental degradation of this compound are limited in the provided research, some insights can be gleaned. Its adsorption behavior on different clay surfaces has been investigated [], which can impact its persistence and transport in soil environments.

Q5: What is the role of this compound in the copper-catalyzed rearrangement to m-cresol?

A5: this compound is a key starting material in the copper-catalyzed rearrangement to m-cresol, also known as the Keading process []. Research using techniques like X-ray diffractometry and thermal analysis has helped elucidate the intermediates and temperature-dependent transformations involved in this reaction.

Q6: Can this compound be synthesized through electrochemical methods?

A6: Yes, this compound can be synthesized electrochemically via the electrocarboxylation of o-chlorotoluene using carbon dioxide in N,N-dimethylformamide []. This method utilizes a sacrificial anode, typically aluminum or nickel, and a stainless steel cathode.

Q7: Have there been any computational studies on this compound and its derivatives?

A7: Computational chemistry has been employed to study this compound. Researchers have used theoretical calculations to understand the rotational barriers in this compound and its monohydrate [], providing insights into its conformational preferences. Additionally, studies have investigated the energy differences associated with interchanging the methyl group of this compound with a chlorine atom, aiming to rationalize structural similarities and differences with o-chlorobenzoic acid [].

Q8: What analytical techniques are used to quantify this compound?

A9: Several analytical methods have been employed to quantify this compound. These include High-Performance Liquid Chromatography (HPLC) with Ultraviolet detection (UV) for simultaneous determination of this compound alongside other related substances in complex mixtures [].

Q9: What are the environmental implications of this compound?

A10: this compound, as a byproduct of industrial processes and a potential atmospheric photo-oxidation product [], warrants investigation for its environmental impact. Studies have explored its adsorption on clay minerals, which can influence its fate and transport in the environment []. Further research is necessary to fully assess its ecotoxicological effects and degradation pathways.

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